molecular formula C6H11ClN2 B6209131 1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride CAS No. 2749338-11-0

1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride

Cat. No.: B6209131
CAS No.: 2749338-11-0
M. Wt: 146.6
InChI Key:
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Description

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9N2Cl It is a cyclopropane derivative that features a nitrile group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable halide with a cyanide source such as sodium cyanide.

    Methylamino Substitution: The final step involves the introduction of the methylamino group. This can be done through a reductive amination reaction where a primary amine reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting nitriles to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in aqueous or alcoholic solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbonitrile: Lacks the methylamino group, making it less versatile in certain reactions.

    1-(Aminomethyl)cyclopropane-1-carbonitrile: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

    1-(Methylamino)cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile, leading to different chemical properties and applications.

Uniqueness

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is unique due to its combination of a cyclopropane ring, nitrile group, and methylamino substituent. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2749338-11-0

Molecular Formula

C6H11ClN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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